Paeciloxanthone

Description

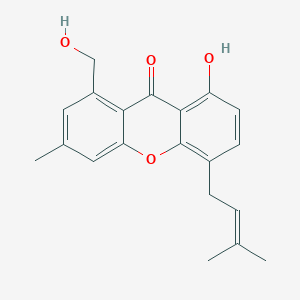

Structure

3D Structure

Properties

Molecular Formula |

C20H20O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

8-hydroxy-1-(hydroxymethyl)-3-methyl-5-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C20H20O4/c1-11(2)4-5-13-6-7-15(22)18-19(23)17-14(10-21)8-12(3)9-16(17)24-20(13)18/h4,6-9,21-22H,5,10H2,1-3H3 |

InChI Key |

BVPDHUFKVJXUQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)CC=C(C)C)CO |

Synonyms |

paeciloxanthone |

Origin of Product |

United States |

The Chemical Compound: Paeciloxanthone

Discovery and Source

Paeciloxanthone was first isolated from the marine mangrove fungus Paecilomyces sp. (Tree1-7). mdpi.comnih.gov This fungus was collected from the bark of a mangrove in an estuarine environment in the Taiwan Strait. nih.govup.pt The discovery was the result of a search for potent antitumor agents from marine-derived fungi, where the extract of this particular Paecilomyces strain showed significant cytotoxicity. up.pt Along with this compound, two known compounds, emodin (B1671224) and chrysophanol, were also isolated from the fungal extract. thieme-connect.comnih.gov

Marine Fungal Origin: Paecilomyces sp. (Tree1-7)

Chemical Structure and Properties

The chemical structure of this compound was determined through spectroscopic methods. nih.gov It is a xanthone (B1684191) derivative with the chemical name 8-hydroxy-1-(hydroxymethyl)-3-methyl-5-(3-methylbut-2-enyl)xanthen-9-one. naturalproducts.net Its molecular formula is C20H20O4. naturalproducts.net

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H20O4 |

| Molecular Weight | 324.37 g/mol |

| IUPAC Name | 8-hydroxy-1-(hydroxymethyl)-3-methyl-5-(3-methylbut-2-enyl)xanthen-9-one |

| InChI | InChI=1S/C20H20O4/c1-11(2)4-5-13-6-7-15(22)18-19(23)17-14(10-21)8-12(3)9-16(17)24-20(13)18/h4,6-9,21-22H,5,10H2,1-3H3 |

| InChIKey | BVPDHUFKVJXUQA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C2=C1OC3=C(C2=O)C(=CC=C3CC=C(C)C)O)O)CO |

Data sourced from public chemical databases.

Extraction and Chromatographic Purification Techniques

Biosynthesis

The biosynthesis of xanthones in fungi generally follows the polyketide pathway. nih.gov In the fungus Aspergillus nidulans, the biosynthesis of prenylated xanthones involves a complex pathway with gene clusters responsible for the formation of the xanthone core. nih.gov The process starts with the formation of an anthraquinone (B42736) intermediate, such as emodin, which is then converted to the xanthone scaffold, monodictyphenone (B1256110). nih.gov

Specifically for this compound, it is considered an intermediate in the biosynthesis of other prenylated xanthones like variecoxanthone A in Aspergillus nidulans. uniprot.org The formation of this compound involves the action of an FAD-dependent monooxygenase (mdpD) on monodictyphenone. uniprot.org This is followed by a prenylation step catalyzed by a xanthone prenyltransferase. uniprot.org

Biological Activities

This compound has been shown to exhibit several biological activities.

Table 2: Reported Biological Activities of this compound

| Activity | Target/Assay | Result (IC50) | Reference |

| Cytotoxicity | HepG2 (human liver cancer cell line) | 1.08 µg/mL (3.33 µM) | mdpi.comnih.gov |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | 2.25 µg/mL (6.94 µM) | mdpi.comup.pt |

| Antimicrobial | Curvularia lunata | 6 mm inhibition zone | up.pt |

| Antimicrobial | Escherichia coli | 12 mm inhibition zone | up.pt |

| Antimicrobial | Candida albicans | 10 mm inhibition zone | up.pt |

The cytotoxic activity against the HepG2 cell line indicates its potential as an anticancer agent. mdpi.comnih.gov Its inhibitory effect on acetylcholinesterase suggests possible applications in neurological contexts. mdpi.comup.pt Furthermore, its antimicrobial activity against both fungal and bacterial pathogens highlights its broad-spectrum anti-infective potential. up.pt

Conclusion

Paeciloxanthone is a notable example of a bioactive natural product derived from a marine microorganism. Its discovery from the fungus Paecilomyces sp. underscores the importance of exploring unique environments like mangrove ecosystems for novel chemical entities. The xanthone (B1684191) scaffold of this compound, decorated with specific functional groups, imparts a range of interesting biological activities, including cytotoxic, enzyme inhibitory, and antimicrobial effects. Further research into the synthesis of analogues and a deeper understanding of its mechanism of action could lead to the development of new therapeutic agents.

Synthetic Methodologies for Paeciloxanthone and Xanthone Derivatives

Classical and Contemporary Approaches to Xanthone (B1684191) Core Synthesisup.ptup.ptmdpi.com

The synthesis of the xanthone core, a dibenzo-γ-pyrone framework, has been a subject of extensive research, leading to the development of several reliable methods. up.ptmdpi.com These strategies generally fall into two categories: classical, multi-step procedures and more contemporary, efficiency-focused one-pot reactions. up.ptmdpi.com

Cyclization Reactions from Precursor Moleculesup.ptmdpi.com

The traditional syntheses of xanthones rely on the construction of a key precursor molecule, which then undergoes an intramolecular cyclization to form the central pyrone ring. The two most prevalent strategies are based on benzophenone (B1666685) and diaryl ether intermediates. up.pt

The Benzophenone Route : This is a common and versatile method that involves the initial synthesis of a 2,2'-dihydroxybenzophenone (B146640) derivative. up.pt This intermediate is typically prepared via a Friedel-Crafts acylation of a substituted phenol (B47542) with a corresponding benzoyl chloride. up.pt The subsequent and final step is an acid- or base-catalyzed cyclodehydration, which forms the xanthone's central ring system. up.pt

The Diaryl Ether Route : An alternative classical approach involves the formation of a diaryl ether, specifically a 2-aryloxybenzoic acid. up.pt This intermediate is often assembled using an Ullmann condensation between a sodium phenolate (B1203915) and a benzoic acid derivative with a halogen at the ortho position. up.pt The final ring closure is then achieved through an intramolecular electrophilic cycloacylation. up.pt

Grover, Shah, and Shah (GSS) Reaction : A notable one-step classical method is the Grover, Shah, and Shah (GSS) reaction. up.ptrsc.org This procedure involves heating a salicylic (B10762653) acid derivative with a suitable phenol in the presence of zinc chloride and phosphoryl chloride. up.ptrsc.org The reaction can directly yield the xanthone, provided the benzophenone intermediate has an additional hydroxyl group that facilitates the cyclization. up.pt

| Classical Method | Key Precursor | Typical Reaction | Reference(s) |

| Benzophenone Route | 2,2'-Dihydroxybenzophenone | Cyclodehydration | up.pt |

| Diaryl Ether Route | 2-Aryloxybenzoic Acid | Electrophilic Cycloacylation | up.pt |

| GSS Reaction | Salicylic Acid + Phenol | Condensation/Cyclization | up.ptrsc.org |

Multicomponent and One-Pot Synthetic Strategiesmdpi.com

To improve efficiency, reduce waste, and simplify procedures, significant effort has been directed towards developing multicomponent reactions (MCRs) and one-pot syntheses for the xanthone scaffold. mdpi.commdpi.com These methods combine multiple starting materials in a single reaction vessel to construct complex molecules in a single operation. mdpi.com

Notable contemporary strategies include:

Tandem Coupling-Cyclization of Arynes : A modern approach involves the reaction of silylaryl triflates (as aryne precursors) with salicylates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). acs.orgacs.org This process proceeds through a tandem sequence of intermolecular nucleophilic coupling followed by an intramolecular electrophilic cyclization to furnish the xanthone skeleton efficiently. acs.orgacs.org

Copper-Catalyzed One-Pot Synthesis : An efficient one-pot synthesis has been developed using a copper(II) triflate-1,10-phenanthroline complex as a catalyst. rsc.org This reaction couples substrates like 2-nitrobenzyl alcohol and various phenols under mild conditions to produce xanthones in high yields. rsc.org

Multicomponent Synthesis from Chromones : A novel multicomponent strategy utilizes 3-carbonylchromones, isocyanides, and dienophiles in a one-pot tandem procedure. mdpi.com This method involves a [4+1]-[4+2] cycloaddition sequence to rapidly build structurally complex xanthone and dihydroxanthone derivatives. mdpi.com

| One-Pot/Multicomponent Strategy | Key Reactants | Catalyst/Reagent | Reference(s) |

| Aryne Coupling-Cyclization | Silylaryl triflate + Salicylate | Cesium Fluoride (CsF) | acs.orgacs.org |

| Copper-Catalyzed Synthesis | 2-Nitrobenzyl alcohol + Phenol | Cu(OTf)₂-1,10-phenanthroline | rsc.org |

| Chromone-Based MCR | 3-Carbonylchromone + Isocyanide + Dienophile | None (Tandem Cycloaddition) | mdpi.com |

Retrosynthetic Analysis for Targeted Paeciloxanthone Analoguesup.pt

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available precursor structures. wikipedia.org Applying this logic to this compound, which is 8-hydroxy-1-(hydroxymethyl)-3-methyl-5-(3-methylbut-2-enyl)xanthen-9-one, allows for the logical design of synthetic routes to produce it or its analogues. naturalproducts.net

A plausible retrosynthetic analysis for this compound can be envisioned as follows:

Disconnection of the Prenyl Group : The C-5 prenyl (3-methylbut-2-enyl) side chain is a prime candidate for disconnection. This bond can be disconnected via a Friedel-Crafts alkylation transform, leading to two precursors: a suitably activated prenyl halide or alcohol and a xanthone core lacking the C-5 substituent. This disconnection simplifies the target to a less complex xanthone intermediate.

Disconnection of the Xanthone Core : The simplified xanthone core can be deconstructed using strategies that mirror the classical synthetic routes.

Route A (via Benzophenone) : A disconnection of the ether bond in the central pyrone ring (C-O bond) leads to a highly substituted 2,2'-dihydroxybenzophenone precursor. This key intermediate contains all the necessary carbon atoms and functional groups (or their precursors, such as a methyl group for the hydroxymethyl group) arranged on two separate benzene (B151609) rings.

Route B (via Diaryl Ether) : Alternatively, a disconnection of the aryl-carbonyl bond (C-C bond) of the pyrone ring reveals a 2-aryloxybenzoic acid precursor. This intermediate would consist of a substituted salicylic acid derivative linked by an ether bond to another substituted phenol.

Simplification of Aromatic Precursors : The resulting benzophenone or diaryl ether intermediates can be further broken down through well-established disconnections (e.g., Friedel-Crafts acylation, Ullmann condensation) into simpler, commercially available building blocks like substituted phenols and benzoic acids.

This analysis provides a strategic roadmap, suggesting that this compound analogues could be synthesized by using varied substituted phenols or benzoic acids in the initial steps or by introducing different alkyl or aryl groups in place of the prenyl moiety. up.pt

Application of Advanced Synthetic Techniques for Structural Diversificationup.ptmdpi.com

The creation of libraries of xanthone analogues for structure-activity relationship (SAR) studies is greatly facilitated by advanced synthetic techniques that allow for efficient structural diversification. up.ptmdpi.com

Microwave-Assisted Organic Synthesis (MAOS) : The use of microwave irradiation has been shown to accelerate reaction times, often improving yields in classical xanthone syntheses. up.ptmdpi.com For instance, the condensation of benzoic acids and phenols catalyzed by Lewis acids like Yb(OTf)₃ can be performed efficiently under microwave conditions. up.pt

Nanocatalysis : The application of nanocatalysts, such as nano-CuFe₂O₄, offers advantages like high efficiency, good tolerance of various functional groups, and easy catalyst recovery and reuse. up.ptrsc.org These catalysts have been successfully employed in the synthesis of xanthones from phenols and 2-nitrobenzaldehydes. rsc.org

Late-Stage Functionalization : A powerful strategy for diversification involves introducing key functional groups late in the synthetic sequence. A common approach is the synthesis of a halogenated xanthone scaffold (e.g., bromo- or iodo-xanthones). up.ptsemanticscholar.org These halogenated intermediates serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide array of aryl or alkynyl groups to generate diverse analogues. up.ptsemanticscholar.org This modular approach enables the rapid generation of a library of compounds from a common precursor. semanticscholar.org

These advanced methods, combined with robust classical syntheses, provide a comprehensive chemical toolbox for the construction and diversification of xanthones, enabling the targeted synthesis of this compound and its structurally related derivatives for further study. up.pt

Biological Activities and Molecular Mechanisms of Paeciloxanthone

Antineoplastic and Cytotoxic Activities at the Cellular Level

In vitro Cytotoxicity against Specific Cancer Cell Lines (e.g., HepG2)

Paeciloxanthone, a xanthone (B1684191) compound isolated from the fungus Paecilomyces sp., has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory studies. nih.govtandfonline.com Research has particularly highlighted its activity against the human liver cancer cell line, HepG2.

In one study, this compound, isolated from the marine mangrove fungus Paecilomyces sp. (Tree1-7), exhibited an in vitro cytotoxic effect against HepG2 cells with a half-maximal inhibitory concentration (IC50) value of 1.08 µg/mL. nih.govtandfonline.commdpi.comthieme-connect.com Another report corroborated this finding, stating a moderate to strong anticancer activity against HepG2 with an IC50 value of 3.33 µM. mdpi.com

The cytotoxic potential of this compound and related compounds has been evaluated across a panel of human cancer cell lines. The following table summarizes the reported IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

| Compound | Cell Line | Cancer Type | IC50 Value | Source |

|---|---|---|---|---|

| This compound | HepG2 | Liver Cancer | 1.08 µg/mL | nih.govtandfonline.commdpi.comthieme-connect.com |

| This compound | HepG2 | Liver Cancer | 3.33 µM | mdpi.com |

| α-Mangostin | DLD-1 | Colon Cancer | 5-20 µM | nih.gov |

| β-Mangostin | DLD-1 | Colon Cancer | 5-20 µM | nih.gov |

| γ-Mangostin | DLD-1 | Colon Cancer | 5-20 µM | nih.gov |

| Gambogic acid | B16-F10 | Melanoma | 1.71 µM | frontiersin.org |

| Gambogic acid | A375 | Melanoma | 2.50 µM | frontiersin.org |

| β-Mangostin | HeLa | Cervical Cancer | 27.2 µM (LD50) | spandidos-publications.com |

Cellular Pathways Modulated by Xanthones, Potentially Relevant to this compound

While direct research into the specific cellular pathways modulated by this compound is limited, the broader class of xanthones, to which it belongs, is known to exert its anticancer effects through various mechanisms. mdpi.comnih.gov These mechanisms are considered potentially relevant to understanding the biological activity of this compound.

Apoptosis Induction Mechanisms

Xanthones are well-documented inducers of apoptosis, or programmed cell death, in cancer cells. frontiersin.orgcore.ac.ukresearchgate.net This is a critical mechanism for eliminating malignant cells. The induction of apoptosis by xanthones often involves the activation of the caspase cascade, a family of cysteine proteases that play a central role in the execution of apoptosis. mdpi.comnih.gov

Several key molecular events are associated with xanthone-induced apoptosis:

Mitochondrial Pathway: Many xanthones trigger the intrinsic pathway of apoptosis. nih.gov This involves the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. frontiersin.orgmdpi.com

Bcl-2 Family Proteins: The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Xanthones have been shown to upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, thereby shifting the balance towards cell death. frontiersin.orgcore.ac.uk

Caspase Activation: The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspases, such as caspase-9. spandidos-publications.com These, in turn, activate executioner caspases, like caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. frontiersin.org

Endonuclease-G Release: Some xanthones can induce apoptosis through a caspase-independent pathway involving the release of endonuclease-G from the mitochondria. core.ac.uk

Cell Cycle Arrest Effects

In addition to inducing apoptosis, xanthones can inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints. nih.govmdpi.comaacrjournals.org This prevents cancer cells from dividing and growing. The specific phase of the cell cycle that is arrested can vary depending on the particular xanthone and the cancer cell type.

For example, studies on different xanthones have demonstrated:

G1 Arrest: Some xanthones, such as α-mangostin and β-mangostin, have been shown to cause cell cycle arrest at the G1 phase. nih.govaacrjournals.org This is often associated with changes in the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p27. nih.govaacrjournals.org

S Arrest: Other xanthones, like γ-mangostin, can induce arrest in the S phase of the cell cycle. nih.govaacrjournals.org

G2/M Arrest: Certain xanthones have been found to induce cell cycle arrest at the G2/M phase. mdpi.com

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. mdpi.comnih.gov The dysregulation of protein kinase activity is a common feature of cancer. Xanthones have been identified as inhibitors of various protein kinases, contributing to their anticancer effects. mdpi.comnih.gov

For instance, some xanthones have been shown to inhibit Protein Kinase C (PKC), a family of kinases involved in signal transduction. nih.gov The inhibition of specific protein kinases can disrupt the signaling cascades that cancer cells rely on for their uncontrolled growth. mdpi.com The anticancer activity of some xanthone derivatives has been linked to the inhibition of protein kinases. mdpi.com

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. mdpi.comspandidos-publications.com By inhibiting these enzymes, certain compounds can lead to DNA damage and ultimately trigger cell death in rapidly dividing cancer cells. Several xanthone derivatives have been shown to act as topoisomerase inhibitors. mdpi.comnih.govjst.go.jp

Both topoisomerase I and topoisomerase II have been identified as targets of xanthones. mdpi.comspandidos-publications.com For example, some xanthone-polyamine conjugates are potent inhibitors of human topoisomerase IIα. nih.gov The inhibition of topoisomerase I by certain xanthones can lead to DNA double-strand breaks and cell cycle arrest. thieme-connect.com This mechanism of action is a key feature of several established anticancer drugs.

DNA-Targeting Mechanisms

While direct DNA-targeting mechanisms for this compound are not extensively detailed in current literature, the broader class of xanthones, particularly those isolated from Paecilomyces species, demonstrates significant interaction with DNA and related enzymes. nih.govthieme-connect.com For instance, other compounds isolated from Paecilomyces have shown potent activity against topoisomerases, which are critical enzymes for managing DNA topology during replication and transcription. nih.govthieme-connect.com Saintopin, another metabolite from a Paecilomyces species, exhibits topoisomerase II-dependent DNA cleavage activity. thieme-connect.commdpi.com Similarly, the compound UCE1022 selectively inhibits the breakage-rejoining reaction of topoisomerase I. thieme-connect.com Secalonic acid D, which has been isolated from Paecilomyces sp., also inhibits human topoisomerase I. mdpi.com These findings suggest that a potential mechanism of action for xanthones like this compound could involve the disruption of DNA processing through enzyme inhibition, a characteristic that is a focal point for anticancer research. nih.gov

Enzyme Inhibition Profiles

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as a notable inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). up.ptnih.gov The inhibition of AChE leads to an increase in acetylcholine levels at cholinergic synapses, a mechanism that is therapeutically relevant for conditions such as Alzheimer's disease and myasthenia gravis. service.gov.uknih.govnih.gov Multiple studies have quantified the in vitro AChE inhibitory activity of this compound, demonstrating its potential as a modulator of this key enzyme. nih.govthieme-connect.comnih.govusd.ac.id The reported half-maximal inhibitory concentration (IC₅₀) values vary slightly between studies but consistently indicate potent activity. nih.govnih.gov One study reported an IC₅₀ value of 2.25 µg/mL, while another determined it to be 6.94 µM. nih.govusd.ac.id

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Target Enzyme | IC₅₀ Value | Source |

| This compound | Acetylcholinesterase (AChE) | 2.25 µg/mL | thieme-connect.comnih.gov |

| This compound | Acetylcholinesterase (AChE) | 6.94 µM | nih.govusd.ac.id |

Other Relevant Enzyme Targets and Their Biological Implications

The xanthone scaffold is recognized for its ability to interact with a diverse range of biological targets beyond AChE. up.pt As a class, xanthones are known to influence various enzymes, including monoamine oxidases (MAOs A and B), which are significant in the metabolism of neurotransmitters and are targets for antidepressant and neuroprotective drugs. up.pt

Furthermore, as mentioned previously, topoisomerases I and II are key targets for xanthone derivatives. nih.govthieme-connect.com The inhibition of these enzymes interferes with DNA replication and can halt cell proliferation. nih.gov Specific metabolites from the fungus Paecilomyces, the same genus from which this compound is derived, have confirmed activity against these enzymes. thieme-connect.commdpi.com Saintopin induces DNA cleavage via topoisomerase II, and UCE1022 stabilizes the cleavable complex in the topoisomerase I reaction. thieme-connect.com The ability of related compounds to inhibit these enzymes highlights a potential area for further investigation into the complete enzymatic inhibition profile of this compound.

Antimicrobial Activity Spectrum

Antibacterial Effects

This compound has demonstrated activity against bacterial species. up.ptsci-hub.se In a standard disk diffusion assay using a concentration of 40 µ g/disk , this compound produced a 12 mm inhibition zone against the Gram-negative bacterium Escherichia coli. up.pt This indicates a moderate antibacterial capability. The antibacterial effects of xanthones are a significant area of research, as new antimicrobial agents are needed to combat rising antibiotic resistance. nih.gov The structure of xanthones, particularly the presence and position of functional groups like prenyl moieties, can greatly influence their ability to penetrate bacterial membranes and exert their effects. nih.gov

Antifungal Effects

In addition to its antibacterial properties, this compound exhibits antifungal activity. up.ptsci-hub.se Using a disk diffusion assay at 40 µ g/disk , it was shown to inhibit the growth of the plant pathogenic fungus Curvularia lunata (6 mm inhibition zone) and the opportunistic human pathogen Candida albicans (10 mm inhibition zone). up.ptsci-hub.se The activity against C. albicans is particularly noteworthy as this yeast is a common cause of fungal infections in humans.

Table 2: Antimicrobial Activity of this compound (40 µ g/disk )

| Target Organism | Type | Inhibition Zone (mm) | Source |

| Escherichia coli | Bacterium | 12 | up.pt |

| Curvularia lunata | Fungus | 6 | up.pt |

| Candida albicans | Fungus | 10 | up.ptsci-hub.se |

Future Research Directions and Biotechnological Potential

Exploration of Undiscovered Marine Fungal Sources for Paeciloxanthone Analogues

The marine environment, with its vast and largely untapped biodiversity, represents a promising frontier for the discovery of novel natural products. Marine-derived fungi, in particular, have been identified as prolific producers of unique secondary metabolites with diverse biological activities. mdpi.comnih.gov The initial discovery of this compound from the marine mangrove fungus Paecilomyces sp. highlights the potential of exploring these underexplored ecological niches. nih.gov

Future research will likely focus on the systematic screening of fungal strains isolated from various marine habitats, such as deep-sea sediments, sponges, and other marine invertebrates. mdpi.comnih.gov These organisms are known to harbor a rich diversity of fungi, many of which may produce novel analogues of this compound. nih.gov The identification of new analogues is crucial for expanding the chemical diversity available for drug discovery and for understanding the structure-activity relationships of this class of compounds. Techniques such as targeted dereplication using advanced analytical methods like UHPLC-DAD-QTOF-MS will be instrumental in rapidly identifying new and known ascochlorin (B1665193) analogues from fungal extracts. mdpi.com

Table 1: Examples of Marine-Derived Fungi and their Secondary Metabolites

| Fungal Genus | Marine Source | Example Secondary Metabolites | Reference |

| Paecilomyces | Mangrove | This compound | nih.gov |

| Aspergillus | Marine Sediment, Sponges, Algae | Anthraquinones | mdpi.com |

| Penicillium | Marine Sediment, Sponges | Anthraquinones | mdpi.com |

| Trichoderma | Sea Cucumber | Anthraquinone (B42736) derivatives | mdpi.com |

| Stilbella | Marine Isolate | Ascochlorin analogues | mdpi.com |

Biotechnological Approaches for Enhanced Production and Diversification

The natural production of this compound and its analogues by wild-type fungal strains is often low, hindering further research and development. ijrdo.org Biotechnological strategies offer a powerful toolkit to overcome these limitations by enhancing production yields and creating novel derivatives. scielo.brmdpi.com

Strain Improvement and Fermentation Optimization

A cornerstone of enhancing the production of microbial metabolites is the improvement of the producing strain and the optimization of fermentation conditions. nih.gov This involves a multi-pronged approach:

Strain Improvement: Conventional methods like mutagenesis and selection can be employed to generate overproducing strains. nih.gov This involves exposing the fungal spores to mutagens and then screening for colonies with enhanced this compound production. ijrdo.orgslideshare.net

Fermentation Optimization: The composition of the culture medium and the physical parameters of fermentation play a critical role in metabolite production. procelys.comresearchgate.net Systematic optimization of factors such as carbon and nitrogen sources, pH, temperature, and aeration can significantly increase the yield of this compound. mdpi.comfrontiersin.orgvetdergikafkas.org For instance, the use of different media and fermentation conditions can be screened to find the optimal environment for the producing microorganism. lmed.co.jp

Genetic Engineering and Synthetic Biology for Pathway Manipulation

Modern genetic and synthetic biology tools provide precise and powerful methods for manipulating the biosynthetic pathways of natural products. ijprems.comfrontiersin.orgnih.gov These approaches can be applied to the this compound-producing fungus to increase its yield and generate novel analogues.

Genetic Engineering: This involves the targeted modification of an organism's genes. wikipedia.org Key strategies include:

Overexpression of Pathway Genes: Introducing additional copies of the genes responsible for this compound biosynthesis can lead to increased production. mdpi.com

Elimination of Competing Pathways: Deleting genes involved in pathways that divert precursors away from this compound synthesis can channel more resources towards the desired product. mdpi.comresearchgate.net

Synthetic Biology: This field applies engineering principles to the design and construction of new biological parts, devices, and systems. youtube.com In the context of this compound, synthetic biology could be used to:

Reconstitute the Biosynthetic Pathway in a Heterologous Host: The genes for this compound synthesis could be transferred to a more easily cultivable and genetically tractable host, such as Saccharomyces cerevisiae or Escherichia coli, for large-scale production. ijprems.comhudsonlabautomation.com

Pathway Engineering for Novel Analogues: By introducing or modifying enzymes within the biosynthetic pathway, it is possible to create novel this compound derivatives with potentially improved or different biological activities. nih.gov

Gene Knockout: This technique involves inactivating a specific gene to study its function. the-scientist.comgeneticeducation.co.in In the context of this compound, gene knockout experiments can be used to identify the genes involved in its biosynthesis and to understand the regulation of the pathway. nih.govplos.orgnih.gov This knowledge is essential for targeted genetic engineering efforts.

Advanced Mechanistic Investigations of this compound's Biological Activities

While preliminary studies have revealed some of the biological activities of this compound, a deeper understanding of its mechanisms of action is required for its development as a therapeutic agent. Advanced screening and analytical techniques can provide valuable insights into its molecular targets and cellular effects.

High-Throughput Screening for Novel Molecular Targets

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. bmglabtech.com This technology can be employed to:

Identify Novel Targets: Screening this compound against large panels of proteins, enzymes, and cellular assays can uncover previously unknown molecular targets. nih.govgenedata.comresearchgate.net

Characterize Mechanism of Action: Once a target is identified, further HTS assays can be used to elucidate the specific mechanism of interaction, such as inhibition or activation. mdpi.com This information is critical for understanding the compound's biological effects and for guiding lead optimization.

Omics-Based Approaches in Cellular Research

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a cell in response to a particular stimulus. nih.govfrontlinegenomics.com These approaches can be used to investigate the cellular effects of this compound in a comprehensive and unbiased manner.

Transcriptomics: Analyzing changes in gene expression in cells treated with this compound can reveal the cellular pathways and processes that are affected by the compound.

Proteomics: Studying the changes in protein levels and post-translational modifications can provide insights into the functional consequences of this compound treatment. frontlinegenomics.com

Metabolomics: Analyzing the changes in the cellular metabolome can identify the metabolic pathways that are perturbed by this compound. mdpi.com

By integrating data from these different omics platforms, a more complete picture of this compound's mechanism of action can be constructed, facilitating its development for potential therapeutic applications. researchgate.netfrontiersin.org

Development of this compound-Derived Molecular Probes for Biological Research

The advancement of biological and chemical sciences has been significantly propelled by the use of molecular probes, which are specialized molecules designed to selectively bind to specific biological targets and report on their presence or activity through a measurable signal. accscience.com These tools are indispensable for exploring complex biological processes, offering insights into subcellular dynamics with high precision. nih.gov A molecular probe is fundamentally composed of at least two key parts: a biological affinity element that recognizes and binds to a specific target, and a reporter moiety that generates a signal, such as fluorescence. nih.gov

While research has established the bioactivity of this compound, its application as a molecular probe is a promising, yet-to-be-explored frontier. The inherent ability of this compound to interact with specific cellular components, such as its noted inhibitory effect on acetylcholinesterase and cytotoxic effects on cancer cells, positions its xanthone (B1684191) scaffold as a potential biological affinity element. mdpi.commdpi.com Future research could focus on chemically modifying the this compound structure to conjugate it with reporter groups, such as fluorophores.

The development of such probes would be revolutionary for studying the compound's own mechanism of action. These fluorescently tagged this compound molecules could be used in advanced imaging techniques to visualize their journey within a cell, identify their precise subcellular localization, and monitor their engagement with target proteins in real-time. thno.org This would provide invaluable, direct evidence of its molecular interactions, moving beyond current indirect measurements of bioactivity. Creating these sophisticated tools represents a significant future direction that could illuminate the therapeutic pathways of this compound. nih.govthno.org

Preclinical Research Focus on Cellular and Molecular Therapeutics

Preclinical research serves as the critical bridge between basic scientific discovery and the development of new medicines for human clinical trials. umn.educhop.edu This stage of research is designed to establish the biological plausibility of a compound, identify biologically active dose levels, and evaluate the feasibility and safety of its administration using in vitro (cellular) and in vivo (animal) model systems. fda.gov For this compound, existing studies have laid a strong foundation for a focused preclinical research program centered on its potential as a cellular and molecular therapeutic agent.

The primary therapeutic potential of this compound identified in early research is its anticancer activity. mdpi.com Studies have demonstrated that this compound exhibits moderate to strong cytotoxic (cell-killing) activity against various human cancer cell lines. mdpi.commdpi.com This forms the basis of its investigation as a potential lead compound for new cancer therapies. nih.gov Another significant finding is its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative conditions such as Alzheimer's disease, suggesting a second distinct therapeutic avenue for the compound. mdpi.commdpi.com

Detailed findings from initial in vitro assays provide specific targets for further preclinical investigation:

| Compound | Target/Assay | IC50 Value (µM) | Source |

| This compound | HepG2 (Liver Cancer) Cell Line | 3.33 | mdpi.com |

| This compound | Acetylcholinesterase (AChE) | 6.94 | mdpi.com |

Future preclinical research on this compound would need to systematically build upon this foundation. A key focus will be to elucidate the specific molecular and cellular mechanisms that drive its cytotoxic and enzyme-inhibiting effects. This involves investigating the signaling pathways it modulates and the key proteins it interacts with to induce cell death or inhibit enzyme function. Furthermore, research must expand to include a broader range of cancer cell lines to determine the spectrum of its activity. nih.gov

Ultimately, the preclinical development of this compound will require transitioning from these cellular models to in vivo animal models of disease. fda.gov Such studies are essential to assess the compound's efficacy in a complex biological system, understand its pharmacokinetic profile, and gather preliminary toxicology data, all of which are mandatory prerequisites before considering any potential translation into clinical applications. umn.edufda.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.